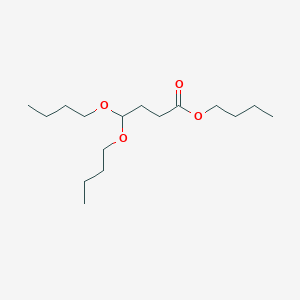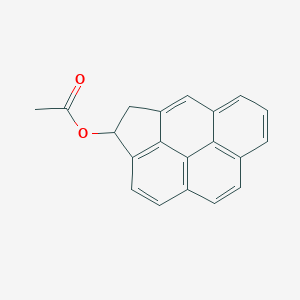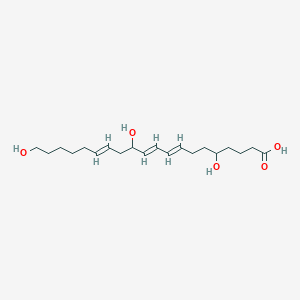
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid, also known as 5,12,20-THETrE, is a naturally occurring fatty acid found in the human body. It is a member of the eicosanoid family and is derived from arachidonic acid. In recent years, 5,12,20-THETrE has gained attention due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It also activates PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical And Physiological Effects
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and improve endothelial function.
Advantages And Limitations For Lab Experiments
One advantage of studying 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE in the lab is that it is a naturally occurring compound, making it easy to obtain. However, one limitation is that it is difficult to isolate and purify, which can make it challenging to study in large quantities.
Future Directions
There are many potential future directions for the study of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine its efficacy and safety in this context. Additionally, the mechanisms underlying its anti-inflammatory and anti-oxidant effects need to be further elucidated. Finally, the potential of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE as a biomarker for disease diagnosis and prognosis should be explored.
Conclusion:
In conclusion, 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is a naturally occurring fatty acid with promising therapeutic properties. Its anti-inflammatory, anti-oxidant, and anti-proliferative effects make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanisms of action and potential applications, 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE represents an exciting area of research in the field of biochemistry and pharmacology.
Synthesis Methods
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is synthesized from arachidonic acid through the action of the enzyme 12-lipoxygenase. This enzyme catalyzes the oxidation of arachidonic acid at the 12th position, resulting in the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is then further oxidized by the enzyme 5-lipoxygenase to form 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE.
Scientific Research Applications
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
properties
CAS RN |
102910-24-7 |
|---|---|
Product Name |
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid |
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(8E,10E,14E)-5,12,20-trihydroxyicosa-8,10,14-trienoic acid |
InChI |
InChI=1S/C20H34O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-8,13,18-19,21-23H,1-2,6,9-12,14-17H2,(H,24,25)/b5-4+,7-3+,13-8+ |
InChI Key |
IWXSBCHTYVRMNT-UHFFFAOYSA-N |
Isomeric SMILES |
C(CC/C=C/CC(/C=C/C=C/CCC(CCCC(=O)O)O)O)CCO |
SMILES |
C(CCC=CCC(C=CC=CCCC(CCCC(=O)O)O)O)CCO |
Canonical SMILES |
C(CCC=CCC(C=CC=CCCC(CCCC(=O)O)O)O)CCO |
synonyms |
5,12,20-TH-8,10,14-EA 5,12,20-trihydroxy-8,10,14-eicosatrienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
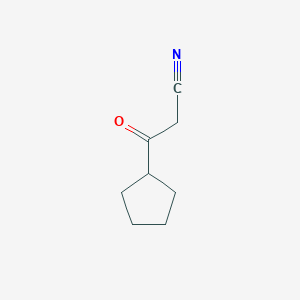
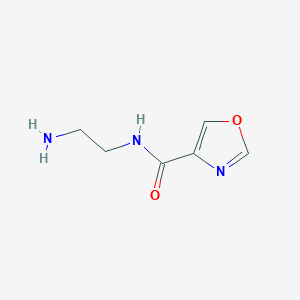
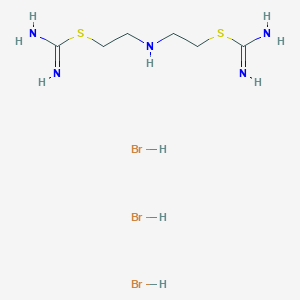
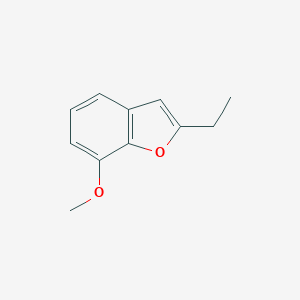
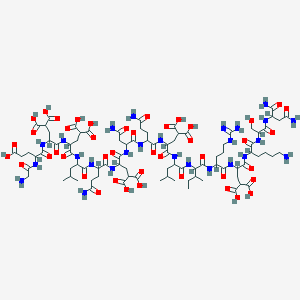
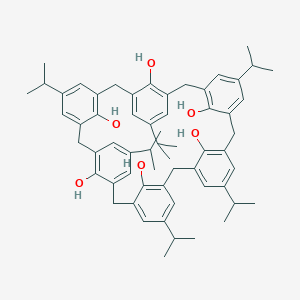
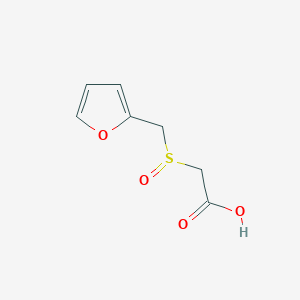
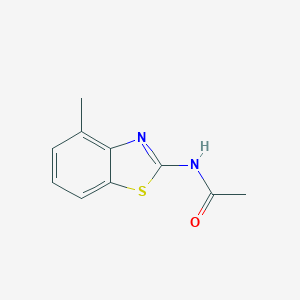
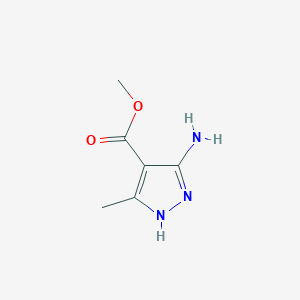
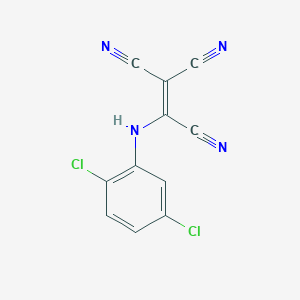
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
